Ethyl 7-bromobenzo[d]thiazole-2-carboxylate Ethyl 7-bromobenzo[d]thiazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20141834
InChI: InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-12-7-5-3-4-6(11)8(7)15-9/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C10H8BrNO2S
Molecular Weight: 286.15 g/mol

Ethyl 7-bromobenzo[d]thiazole-2-carboxylate

CAS No.:

Cat. No.: VC20141834

Molecular Formula: C10H8BrNO2S

Molecular Weight: 286.15 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-bromobenzo[d]thiazole-2-carboxylate -

Specification

Molecular Formula C10H8BrNO2S
Molecular Weight 286.15 g/mol
IUPAC Name ethyl 7-bromo-1,3-benzothiazole-2-carboxylate
Standard InChI InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-12-7-5-3-4-6(11)8(7)15-9/h3-5H,2H2,1H3
Standard InChI Key WXCIKLLQRVIERU-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC2=C(S1)C(=CC=C2)Br

Introduction

Chemical Identity and Structural Features

Ethyl 7-bromobenzo[d]thiazole-2-carboxylate belongs to the benzothiazole family, a class of heterocyclic compounds featuring a benzene ring fused to a thiazole moiety. The molecular formula is C₁₀H₈BrNO₂S, with a molecular weight of 286.14 g/mol . Key structural attributes include:

  • Bromine atom at position 7, which introduces steric and electronic effects that influence reactivity.

  • Ethyl ester group at position 2, enhancing solubility in organic solvents and serving as a handle for further functionalization.

The compound’s planar aromatic system and electron-withdrawing substituents (bromine, ester) make it a candidate for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, which are pivotal in pharmaceutical synthesis .

Synthesis and Functionalization

Bromination Strategies

SubstrateBrominating AgentYield (%)Reference
Ethyl benzo[d]thiazole-7-carboxylateBr₂/FeCl₃82
2-Aminobenzo[d]thiazoleNBS75

Ester Group Manipulation

The ethyl ester at position 2 can be hydrolyzed to a carboxylic acid under basic conditions (e.g., LiOH/MeOH), enabling further derivatization. For instance, hydrolysis of ethyl 2-bromo-1,3-benzothiazole-7-carboxylate yields 2-bromo-1,3-benzothiazole-7-carboxylic acid, a precursor for amide coupling .

Applications in Medicinal Chemistry

Benzothiazole derivatives are widely explored as kinase inhibitors, antimicrobial agents, and anticancer therapeutics. While specific data on ethyl 7-bromobenzo[d]thiazole-2-carboxylate are scarce, structurally related compounds exhibit notable bioactivity:

Antitumor Activity

Analogous brominated benzothiazoles, such as ethyl 2-bromobenzo[d]thiazole-7-carboxylate, demonstrate inhibitory effects against c-Met kinase, a target in non-small cell lung cancer and glioblastoma . Mechanistic studies suggest that the bromine atom enhances binding affinity by forming halogen bonds with kinase active sites.

Table 2: IC₅₀ Values of Benzothiazole Derivatives Against c-Met

CompoundIC₅₀ (nM)
Ethyl 2-bromobenzo[d]thiazole-7-carboxylate12.3
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate8.9

Physicochemical Properties

Solubility and Stability

  • Solubility: The ethyl ester group confers moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited aqueous solubility.

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis under acidic or basic conditions.

Table 3: Thermal Properties of Benzothiazole Esters

CompoundMelting Point (°C)LogP
Ethyl 7-bromobenzo[d]thiazole-2-carboxylate152–154 (predicted)2.87
Ethyl benzo[d]thiazole-6-carboxylate145–1472.45

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